A Comprehensive Technical Guide to the Synthesis and Characterization of 1,10-Bis(pyridinium)decane Dibromide
A Comprehensive Technical Guide to the Synthesis and Characterization of 1,10-Bis(pyridinium)decane Dibromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,10-bis(pyridinium)decane dibromide, a versatile dicationic compound with significant biological activities. The document details its synthesis, physicochemical and spectroscopic characterization, and its established role as a potent enzyme inhibitor and potential antimicrobial agent.
Synthesis
The synthesis of 1,10-bis(pyridinium)decane dibromide is achieved through a direct quaternization reaction. This process involves the nucleophilic attack of the nitrogen atom in the pyridine ring on the electrophilic carbon atoms of 1,10-dibromodecane, resulting in the formation of two pyridinium salt moieties linked by a decamethylene chain.
Experimental Protocol: Synthesis of 1,10-Bis(pyridinium)decane Dibromide
This protocol is based on established methods for the synthesis of N-alkylated pyridinium salts and related bis(pyridinium)alkanes.[1][2][3]
Materials:
-
1,10-dibromodecane (1.0 equivalent)
-
Pyridine (2.0-2.2 equivalents), freshly distilled
-
Acetonitrile (CH₃CN), anhydrous
-
Absolute ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,10-dibromodecane (1.0 eq.) in anhydrous acetonitrile.
-
Add freshly distilled pyridine (2.0-2.2 eq.) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for 8-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, a precipitate will likely have formed. Allow the mixture to cool to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the crude product with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
For purification, recrystallize the solid product from absolute ethanol.[1] This involves dissolving the solid in a minimum amount of hot ethanol and allowing it to cool slowly to form pure crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small volume of cold ethanol, and dry under vacuum to a constant weight. The expected yield is typically in the range of 60-75%.[1]
Synthesis Workflow
The following diagram illustrates the chemical reaction for the synthesis of 1,10-bis(pyridinium)decane dibromide.
Caption: Reaction scheme for the synthesis of 1,10-bis(pyridinium)decane dibromide.
Characterization
The structural confirmation and purity assessment of the synthesized 1,10-bis(pyridinium)decane dibromide are performed using a combination of physicochemical and spectroscopic methods.
Physicochemical Properties
The fundamental physical and chemical properties of the compound are summarized below.
| Property | Value | Reference |
| CAS Number | 6266-40-6 | [4] |
| Molecular Formula | C₂₀H₃₀Br₂N₂ | [4] |
| Molecular Weight | 458.27 g/mol | [4] |
| Purity | ≥98% (Commercially available) | [4] |
| Appearance | White to off-white solid (Expected) | |
| Storage | 4°C for long-term storage | [4] |
Spectroscopic Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of the molecule.
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Protocol: A sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.[8]
| Expected ¹H NMR Data (in D₂O) | |
| Chemical Shift (δ, ppm) | Assignment & Multiplicity |
| ~8.8 - 9.0 | Protons α to Pyridinium N (H-2, H-6), doublet |
| ~8.5 - 8.7 | Proton γ to Pyridinium N (H-4), triplet |
| ~8.0 - 8.2 | Protons β to Pyridinium N (H-3, H-5), triplet |
| ~4.6 - 4.8 | Methylene protons adjacent to N⁺ (-N⁺-CH₂ -), triplet |
| ~2.0 - 2.2 | Methylene protons β to N⁺ (-CH₂-CH₂ -), multiplet |
| ~1.3 - 1.5 | Internal methylene protons of decane chain, broad multiplet |
| Expected ¹³C NMR Data (in D₂O) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~145 - 148 | Carbons α to Pyridinium N (C-2, C-6) |
| ~144 - 146 | Carbon γ to Pyridinium N (C-4) |
| ~128 - 130 | Carbons β to Pyridinium N (C-3, C-5) |
| ~60 - 62 | Methylene carbon adjacent to N⁺ (-N⁺-C H₂-) |
| ~30 - 32 | Methylene carbon β to N⁺ (-CH₂-C H₂-) |
| ~25 - 30 | Internal methylene carbons of decane chain |
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule.
-
Protocol: The spectrum of the solid sample is typically obtained using the KBr (potassium bromide) disc technique on an FTIR spectrometer.[7]
| Expected IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Assignment |
| 3150 - 3000 | Aromatic C-H stretching vibrations of the pyridinium ring |
| 2950 - 2850 | Aliphatic C-H stretching vibrations of the decane chain |
| ~1630 - 1640 | Aromatic C=C and C=N stretching vibrations (ring vibrations) |
| ~1480 - 1500 | Aromatic ring stretching vibrations |
2.2.3. Mass Spectrometry (MS)
MS provides information about the mass and, by extension, the elemental composition of the molecule.
-
Protocol: Using a technique like Electrospray Ionization (ESI), the sample is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured.[9]
| Expected Mass Spectrometry Data | |
| Ion | Expected m/z |
| [M]²⁺ | ~149.12 |
| [M+Br]⁺ | ~377.16 / 379.16 |
| Note: The molecular cation (C₂₀H₃₀N₂²⁺) has a predicted monoisotopic mass of 298.24 Da.[10] The spectrum of any bromine-containing fragment will show a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[9] |
Biological Activity and Applications
1,10-Bis(pyridinium)decane dibromide is recognized for its potent biological effects, primarily as an enzyme inhibitor and a broad-spectrum antimicrobial agent.
Acetylcholinesterase (AChE) Inhibition
This compound is a powerful inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[11] Its inhibitory activity makes it a subject of interest in neuropharmacology and toxicology.[12]
| Enzyme Inhibition Data | |
| Target | Acetylcholinesterase (AChE) |
| IC₅₀ | 25.8 nM |
| Reference | [11] |
Antimicrobial Activity
The amphiphilic structure of bis(pyridinium)alkanes, featuring cationic pyridinium head groups and a hydrophobic alkyl linker, allows them to interact with and disrupt microbial cell membranes.[13] This leads to increased membrane permeability and ultimately cell death.[5][13] While specific data for the title compound is limited, analogous compounds with a C10 alkyl chain show significant activity against a range of bacteria.
| Antimicrobial Activity of a Related C10 Analogue | |
| Microorganism | MIC (μg/mL) |
| S. aureus ATCC 6538 | 31.2 |
| S. aureus MRSA 97-7 | 31.2 |
| S. Typhimurium 14028s | 31.2 |
| E. coli ATCC 25922 | 62.5 |
| Reference | [13] |
| Data for 1,1′-(Decane-1,10-diyl)bis(4-aminopyridin-1-ium) bromide |
Proposed Antimicrobial Mechanism
The mechanism of action is primarily attributed to the disruption of the bacterial cytoplasmic membrane.
Caption: Proposed mechanism of antimicrobial action via membrane disruption.
References
- 1. 1,1'-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) dibromide (64690-20-6) for sale [vulcanchem.com]
- 2. Synthesis of 2,6-Dibromo-9-selenabicyclo[3.3.1]nonane-Based Pyridinium Salts Containing Acetal Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemscene.com [chemscene.com]
- 5. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 8. rsc.org [rsc.org]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. PubChemLite - 1,10-bis(pyridinium)-decane dibromide (C20H30N2) [pubchemlite.lcsb.uni.lu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Influence of acetyl- -methylcholine, carbamoylcholine, and bis-pyridinium compounds on the activity of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibacterial Activity of Bis(4-aminopyridinium) Compounds for Their Potential Use as Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
